N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base . Finally, the chlorophenyl group is added through a Friedel-Crafts acylation reaction, where the piperazine-indole intermediate reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A compound with similar structural features but different functional groups, leading to distinct biological activities.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: Compounds with similar indole and acetamide structures but different substituents, resulting in varied chemical and biological properties.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is unique due to its specific combination of indole, piperazine, and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23ClN4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-18-7-5-16(6-8-18)9-10-25-21(29)23(31)28-13-11-27(12-14-28)22(30)20-15-17-3-1-2-4-19(17)26-20/h1-8,15,26H,9-14H2,(H,25,29) |
InChI Key |
FRNJXKMOGZQTBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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